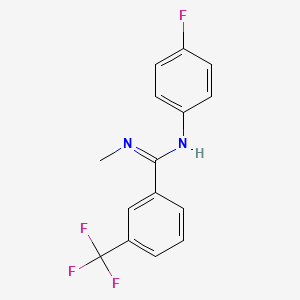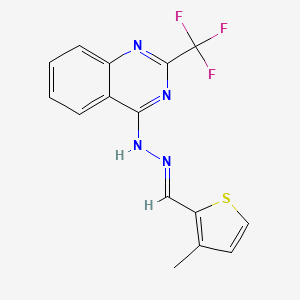
N-(4-fluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide
Descripción general
Descripción
N-(4-fluorophenyl)-N’-methyl-3-(trifluoromethyl)benzenecarboximidamide, also known by its chemical formula C₁₂H₁₄FNO , is a synthetic organic compound. Its molecular weight is approximately 207.24 g/mol . The compound features a trifluoromethyl group, a fluorophenyl moiety, and a carboximidamide functional group.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
- Matsumoto and Kimura (1998) studied the radical polymerization of fluorine-containing maleimides, demonstrating that these compounds readily polymerize and yield polymers with excellent resistance against organic solvents. Their polymers also exhibited high thermal stability (Matsumoto & Kimura, 1998).
- Banerjee et al. (2003) synthesized novel fluorinated polyimides from diamine monomers, including those with trifluoromethyl groups. These polymers showed high thermal stability and potential for use in applications requiring low water absorption and low dielectric constant (Banerjee et al., 2003).
Crystal Structure and Isostructurality
- Dey and Chopra (2017) reported on the isostructurality behavior in isomeric molecules containing fluorinated phenyl benzamidines. They highlighted the presence of N–H⋯F interactions in the crystal packing of these compounds, indicating a potential for unique structural properties in materials science (Dey & Chopra, 2017).
Antipathogenic Activity
- Limban, Marutescu, and Chifiriuc (2011) explored the antipathogenic properties of acylthioureas with fluorine substituents. They found significant anti-pathogenic activity, particularly against strains known for biofilm growth, suggesting applications in antimicrobial agent development (Limban et al., 2011).
Solvent and Thermal Behavior in Polymer Synthesis
- Yang, Chen, and Woo (2004) studied the crystallization and solvation processes of fluorinated diimide-dicarboxylic acids in polymer synthesis. They observed variations in decomposition temperatures based on different solvents, indicating the importance of solvent choice in synthesizing high-performance fluorinated polymers (Yang et al., 2004).
Heterocyclic Compound Synthesis
- Sokolov et al. (2013) investigated the use of trifluoromethyl-containing heterodienes in synthesizing heterocyclic compounds, revealing potential applications in the development of biologically active compounds for medical and agrochemical use (Sokolov et al., 2013).
Optical Properties and Material Applications
- Huang et al. (2007) synthesized novel arylene ether polymers with fluorinated monomers, observing that these polymers exhibited high glass-transition temperatures and were soluble in various organic solvents. These properties make them suitable for applications in optical materials and other high-performance polymer applications (Huang et al., 2007).
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-N'-methyl-3-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2/c1-20-14(21-13-7-5-12(16)6-8-13)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJYVJCYXZIEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)C(F)(F)F)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methylbenzenecarboxamide](/img/structure/B3122478.png)

![Ethyl 2-{[6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B3122501.png)
![N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B3122505.png)
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B3122507.png)
![Phenyl [2-(4-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3122509.png)
![N-methyl-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinamine](/img/structure/B3122511.png)
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate](/img/structure/B3122513.png)
![N-allyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B3122525.png)
![Ethyl 4-[4-(4-chlorophenyl)-3,5-dicyano-6-methyl-2-pyridinyl]-3-isoxazolecarboxylate](/img/structure/B3122541.png)
![Methyl 2-[1-(2-thienyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B3122549.png)

![3-Phenyl-5-(trifluoromethyl)(1,2,4)triazolo[4,3-c]quinazoline](/img/structure/B3122564.png)
![2-(Ethylsulfanyl)-6,6-dimethyl-4-[4-(trifluoromethoxy)styryl]-1,6-dihydropyrimidine](/img/structure/B3122567.png)